(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C10H17NS. This compound is characterized by the presence of a thiophene ring and a tertiary amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophen-3-ylmethanol with 2-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amine bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylbutan-2-YL)(thiophen-2-ylmethyl)amine
- (2-Methylbutan-2-YL)(thiophen-4-ylmethyl)amine
- (2-Methylbutan-2-YL)(furan-3-ylmethyl)amine
Uniqueness
(2-Methylbutan-2-YL)(thiophen-3-ylmethyl)amine is unique due to its specific structural features, such as the position of the thiophene ring and the tertiary amine group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-4-10(2,3)11-7-9-5-6-12-8-9/h5-6,8,11H,4,7H2,1-3H3 |
InChI Key |
UHXNQLSOVHIDSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.